rac Terpinen-4-ol-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

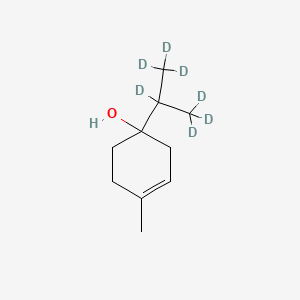

rac Terpinen-4-ol-d7 is a deuterated form of Terpinen-4-ol, a naturally occurring monoterpene alcohol. It is primarily known for its antiseptic and antioxidant properties . The compound has a molecular formula of C10H11D7O and a molecular weight of 161.29 . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Terpinen-4-ol-d7 typically involves the deuteration of Terpinen-4-ol. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the hydrogen atoms in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: rac Terpinen-4-ol-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form Terpinen-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form Terpinen-4-ol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Terpinen-4-one.

Reduction: Terpinen-4-ol.

Substitution: Depending on the nucleophile, various substituted derivatives of Terpinen-4-ol-d7.

Aplicaciones Científicas De Investigación

rac Terpinen-4-ol-d7 is widely used in scientific research due to its unique properties:

Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics due to its stable isotope labeling.

Industry: Used in the formulation of various industrial products, including coatings and adhesives, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of rac Terpinen-4-ol-d7 involves its interaction with cellular components. It has been shown to induce cell death in cancer cells by regulating mitochondrial membrane permeability and inhibiting apoptosis regulators such as Bcl-2 . The compound also enhances the effects of chemotherapeutic agents by potentiating their cytotoxic effects .

Comparación Con Compuestos Similares

Terpinen-4-ol: The non-deuterated form, widely used for its antiseptic properties.

α-Terpineol: Another monoterpene alcohol with similar antimicrobial properties.

1,8-Cineole: A monoterpene ether with comparable biological activities.

Uniqueness of rac Terpinen-4-ol-d7: The deuterium labeling in this compound provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.

Actividad Biológica

Rac Terpinen-4-ol-d7 is a deuterated form of terpinen-4-ol, a monoterpene alcohol primarily derived from tea tree oil. Terpinen-4-ol is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and supporting research findings.

Chemical Structure and Properties

This compound retains the core structure of terpinen-4-ol but includes deuterium atoms, which can enhance its stability and bioavailability in biological systems. The chemical structure is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Terpinen-4-ol has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of biofilm formation.

Table 1: Antimicrobial Efficacy of Terpinen-4-ol-d7

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1.0% |

| Candida albicans | 0.25% |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Research has shown that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including prostate and colorectal cancers.

Case Study: Prostate Cancer

In a study involving human prostate cancer cells, this compound was administered at concentrations ranging from 0.005% to 0.1%. The results indicated a dose-dependent inhibition of cell proliferation, with a significant synergistic effect observed when combined with chemotherapeutic agents like oxaliplatin.

Table 2: Growth Inhibition in Prostate Cancer Cells

| Treatment | Growth Inhibition (%) |

|---|---|

| Control | 0 |

| This compound (0.005%) | 20 |

| This compound (0.1%) | 60 |

| This compound + Oxaliplatin (0.2μM) | 91 |

The mechanisms underlying the biological activities of this compound include:

- Cell Membrane Disruption : Alters membrane permeability in microbial cells.

- Cytokine Modulation : Reduces inflammatory mediators through inhibition of NF-kB signaling pathways.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells via activation of caspases.

Propiedades

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.